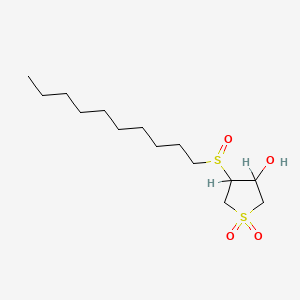
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide is a sulfur-containing organic compound It is characterized by the presence of a sulfinyl group attached to a tetrahydrothiophene ring, which is further substituted with a decyl chain and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Decyl Chain: The decyl chain can be introduced via alkylation reactions using decyl halides.
Oxidation to Form the Sulfinyl Group: The sulfur atom in the tetrahydrothiophene ring is oxidized to form the sulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, alkyl halides, acid chlorides.
Major Products
Oxidation: 3-Decylsulfonyl-tetrahydrothiophene-4-ol 1,1-dioxide.
Reduction: 3-Decylsulfanyltetrahydrothiophene-4-ol.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide involves its interaction with various molecular targets and pathways:
Oxidative Stress Modulation: The compound can modulate oxidative stress by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting protective effects.
Signal Transduction: The compound can influence signal transduction pathways related to inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
3-Decylsulfanyltetrahydrothiophene-4-ol: Similar structure but with a sulfide group instead of a sulfinyl group.
3-Decylsulfonyl-tetrahydrothiophene-4-ol 1,1-dioxide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-Ethylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide: Similar structure but with an ethyl chain instead of a decyl chain.
Uniqueness
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide is unique due to the presence of the decyl chain, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.
Properties
CAS No. |
69663-11-2 |
|---|---|
Molecular Formula |
C14H28O4S2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
4-decylsulfinyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C14H28O4S2/c1-2-3-4-5-6-7-8-9-10-19(16)14-12-20(17,18)11-13(14)15/h13-15H,2-12H2,1H3 |
InChI Key |
UEZGXXLNDLFFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)C1CS(=O)(=O)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















